N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in treating various diseases, particularly those related to androgen receptor modulation. This compound belongs to a class of chemical entities that exhibit biological activity through their interaction with specific molecular targets.
The compound has been explored in various studies and patents, highlighting its synthesis, structural characteristics, and biological activities. Notably, it has been referenced in patent literature as a potent androgen receptor modulator, useful in cancer treatment, especially for androgen-dependent cancers such as prostate cancer .
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be classified as a carboxamide derivative. Its structure incorporates a pyrazole moiety linked to an isoindoline framework, which is significant for its pharmacological properties.
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The methods may include:
Technical details regarding these reactions often include the use of catalysts, solvents, and specific reaction conditions such as temperature and time .
The molecular structure of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be represented as follows:
This structure features:
Crystallographic studies may provide detailed geometric data such as bond lengths and angles, which are essential for understanding the compound's reactivity and interaction with biological targets .
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions that are typical for compounds containing pyrazole and carboxamide functionalities. These include:
Technical details of these reactions often involve specific conditions such as pH levels, temperature control, and solvent choice .
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide primarily revolves around its role as an androgen receptor modulator. It binds to androgen receptors in target tissues, inhibiting their activity and thereby influencing gene expression related to cell growth and proliferation.
Studies have shown that this compound exhibits significant potency in inhibiting cancer cell growth by blocking androgen receptor signaling pathways . Its effectiveness is often quantified using IC50 values in various biological assays.
Key physical properties of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide include:
Chemical properties include:
Relevant analyses such as X-ray powder diffraction can provide insights into crystalline forms and stability profiles .
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several notable applications:
Research continues to explore its full potential across various therapeutic areas .
The molecular architecture of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide (Molecular Formula: C₁₄H₁₂N₄O₃; Molecular Weight: 284.27 g/mol) strategically integrates two biologically privileged heterocyclic systems [1] [8]. The isoindoline-1,3-dione (phthalimide) moiety contributes a planar, electron-deficient aromatic system that facilitates π-π stacking interactions with biological targets. This structural feature is critical for DNA intercalation, as demonstrated in studies of pyrazolo[3,4-b]pyridine analogs where planar components insert between DNA base pairs, disrupting replication in cancer cells [3]. Concurrently, the 1-ethylpyrazole-3-carboxamide unit provides hydrogen-bonding capabilities via both the carboxamide linker (-NH-C=O) and the pyrazole nitrogen atoms. This dual functionality enables simultaneous donor-acceptor interactions with enzyme active sites, as evidenced in molecular docking studies of similar compounds targeting bacterial DNA gyrase [10].
The carboxamide linker (-CONH-) bridges these pharmacophores while maintaining conformational flexibility, allowing optimal spatial orientation for target engagement. This design principle mirrors successful anticancer hybrids where phthalimide-triazole conjugates demonstrate enhanced cytotoxicity through dual binding modes [7]. Electronic distribution analysis reveals that the phthalimide carbonyls exhibit significant electrophilic character (calculated dipole moment: 4.2 D), while the pyrazole ring displays nucleophilic properties at N2 (dipole component: 1.8 D), creating complementary electronic surfaces for target binding [5] [8].
Table 1: Key Physicochemical Properties of Pharmacophoric Elements
Structural Element | Electrostatic Properties | Biological Function | Target Engagement Mechanism |
---|---|---|---|
Isoindoline-1,3-dione | High dipole moment (4.2 D) | DNA intercalation | π-π stacking with nucleotide bases |
Pyrazole ring | Nucleophilic N2 (1.8 D) | Enzyme inhibition | Hydrogen bonding with catalytic residues |
Carboxamide linker | Amphipathic character | Pharmacophore connection | Conformational flexibility adjustment |
Ethyl substituent | Lipophilic (π+0.52) | Membrane permeability enhancement | Hydrophobic pocket interaction |
Regioselective positioning of substituents critically determines the compound's bioactivity profile. The attachment point at the 5-position of isoindolinone (rather than 4- or 6-position) provides optimal steric accessibility to biological targets. This positioning preserves the phthalimide's planarity while allowing the carboxamide linkage to project the pyrazole moiety into solvent-exposed regions of enzyme binding pockets, as confirmed through molecular dynamics simulations of analogous compounds [5] [8]. The 5-substitution pattern demonstrates a 46% increase in DNA binding affinity compared to 4-substituted isomers in pyrazolo[3,4-b]pyridine derivatives, attributed to reduced steric hindrance at the intercalation site [3].
The N1-ethyl group on the pyrazole ring serves multiple functions:
Conformational studies reveal that the ethyl group adopts a coplanar orientation relative to the pyrazole ring (dihedral angle: 12.5°), minimizing steric clash with the carboxamide bond. This spatial arrangement facilitates simultaneous engagement with both DNA minor grooves and ATP-binding sites of kinases, as observed in hybrid anticancer agents [3] [7].
Table 2: Impact of Substituent Positioning on Bioactivity Parameters
Substituent Position | Binding Affinity (Kd μM) | Metabolic Stability (t₁/₂ min) | Cellular Uptake (Log P) |
---|---|---|---|
Isoindolin-5-yl | 0.93 ± 0.11 | 42.7 ± 3.5 | 1.82 ± 0.08 |
Isoindolin-4-yl | 1.72 ± 0.19 | 38.9 ± 2.7 | 1.79 ± 0.11 |
Pyrazole-1-methyl | 1.05 ± 0.13 | 28.3 ± 2.1 | 1.65 ± 0.09 |
Pyrazole-1-ethyl | 0.89 ± 0.08 | 47.6 ± 3.9 | 1.94 ± 0.07 |
The strategic integration of isoindoline-1,3-dione and pyrazole carboxamide distinguishes this compound from related heterocyclic systems. When compared to pyrazine-linked heterocycles (e.g., pyrazine-pyridone derivatives), the subject compound exhibits 18-fold greater DNA binding affinity due to enhanced planarity and electron delocalization across the fused phthalimide system [10]. Unlike pyrazine derivatives that primarily function as intercalators, this hybrid demonstrates dual enzyme inhibition capabilities through its pyrazole carboxamide moiety, effectively targeting topoisomerase II and bacterial DNA gyrase simultaneously [3] .
Compared to unsubstituted carboxamide analogs, the 1-ethylpyrazole configuration significantly improves pharmacokinetic properties. The ethyl group increases lipophilicity (measured LogP = 1.94 vs. 1.65 for methyl analog) without compromising aqueous solubility, balancing membrane permeability and bioavailability [8] [9]. This modification addresses the common limitation of phthalimide-containing compounds, which typically exhibit poor absorption due to excessive polarity.
Three structural elements confer advantages over conventional heterocyclic scaffolds:
Table 3: Comparative Analysis with Key Heterocyclic Structural Analogs
Structural Feature | DNA Binding ΔG (kcal/mol) | Antibacterial MIC (μg/mL) | Enzyme Inhibition IC₅₀ (μM) |
---|---|---|---|
N-(1,3-dioxoisoindolin-5-yl)-1-ethylpyrazole-3-carboxamide | -8.92 | 4.5 (E. coli) | 0.93 (Topo II) |
Pyrazine-pyridone hybrid | -6.41 | 15.0 (E. coli) | >50 |
1-Methylpyrazole analog [9] | -8.15 | 7.8 (E. coli) | 1.25 |
Phthalimide-triazole conjugate [7] | -7.83 | 12.3 (E. coli) | 1.08 |
The compound's structural optimization is further evidenced in molecular docking studies against bacterial DNA gyrase (PDB: 4DUH), where it demonstrates superior binding affinity (-7.4519 kcal/mol) compared to pyrazine-pyridone derivatives (-6.41 kcal/mol). This enhanced interaction originates from:
These interactions validate the pharmacophore integration strategy, positioning the compound as a promising lead for dual-mechanism antimicrobial and anticancer agents.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1